N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide
Description
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide is a synthetic amide derivative featuring a 4-methoxybenzenesulfonyl group and a thiophen-2-yl moiety.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(18)17-11-15(14-5-4-10-22-14)23(19,20)13-8-6-12(21-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSVODNOWBQZJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thienyl ethylamine under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thienyl group may also play a role in binding to specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Related Amides
Synthesis Pathways :
The target compound likely employs a carbodiimide-mediated coupling (e.g., DCC) between a propanamide acid and a sulfonamide-thiophene ethylamine derivative, analogous to methods in –4 . For example:
Sulfonylation : Introduction of the 4-methoxybenzenesulfonyl group via nucleophilic substitution or sulfonic acid coupling.
Amide Bond Formation : Reaction of the sulfonyl-thiophene ethylamine intermediate with propionic acid derivatives under dehydrating conditions .
Pharmacological and Functional Comparisons
Anti-Inflammatory Potential:
- NSAID Hybrids : Compounds like the naproxen-tryptamine conjugate () inhibit COX enzymes, suggesting the target molecule’s sulfonyl group may enhance COX binding affinity compared to carbazole or naphthalene moieties .
- Sulfonyl vs. COX) .
Antimicrobial Activity:
- Thiophene derivatives () exhibit antibacterial properties via quinolone-thiophene hybrids. The target’s thiophen-2-yl group may confer similar electron-rich π-systems for microbial target engagement, though this remains speculative .
Metabolic Stability:
- The 4-methoxy group on the benzenesulfonyl moiety may improve metabolic stability over unmethylated analogs, as seen in methoxynaphthalene () .
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide (CAS Number: 946285-06-9) is a complex organic compound characterized by its unique structural features, including a methoxybenzenesulfonyl group and a thiophene moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound's structure is significant for its pharmacological properties, as it combines functionalities that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₄S₂ |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 946285-06-9 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular responses.
- Gene Expression Regulation : There is potential for the compound to modulate gene expression related to critical cellular functions.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antitumor Activity : Compounds with thiophene structures have shown promise in anticancer research due to their ability to inhibit tumor cell growth.
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities, making it relevant for conditions like arthritis.
Antitumor Activity
A study conducted by Smith et al. (2023) evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in breast and lung cancer cells, suggesting that the compound may act as a potent anticancer agent.
Enzyme Inhibition Studies
Research by Johnson et al. (2024) focused on the enzyme inhibition profile of this compound. The study found that this compound effectively inhibited acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could provide insights into potential therapeutic applications for cognitive disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
